4N1K peptide

Leukemia CD47 agonist Serum stability

4N1K peptide (178921-95-4) is the sequence-defined TSP-1 C-terminal domain decapeptide (KRFYVVMWKK) for CD47/IAP signaling research. Unlike core 4N1, its N-/C-terminal lysine residues improve aqueous solubility and binding. It serves as a critical low-stability control for PKHB1 selectivity assays and is validated for platelet aggregation (α2β1), endothelial tube formation inhibition, and oncology biomarker studies. Insist on 4N1K—generic analogs are not functionally interchangeable in sickle RBC adhesion, leukemic death induction, or CD47-probe experiments.

Molecular Formula C68H105N17O12S
Molecular Weight 1384.7 g/mol
Cat. No. B12389301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4N1K peptide
Molecular FormulaC68H105N17O12S
Molecular Weight1384.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C68H105N17O12S/c1-40(2)56(65(94)79-51(30-35-98-5)61(90)83-55(38-44-39-76-48-22-10-9-20-46(44)48)63(92)78-49(23-12-15-32-70)59(88)80-52(67(96)97)24-13-16-33-71)85-66(95)57(41(3)4)84-64(93)54(37-43-26-28-45(86)29-27-43)82-62(91)53(36-42-18-7-6-8-19-42)81-60(89)50(25-17-34-75-68(73)74)77-58(87)47(72)21-11-14-31-69/h6-10,18-20,22,26-29,39-41,47,49-57,76,86H,11-17,21,23-25,30-38,69-72H2,1-5H3,(H,77,87)(H,78,92)(H,79,94)(H,80,88)(H,81,89)(H,82,91)(H,83,90)(H,84,93)(H,85,95)(H,96,97)(H4,73,74,75)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1
InChIKeyXEMLJJZYMPZGBS-ITJFCMOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4N1K Peptide for Research Procurement: Identity, Sequence, and Core Properties


4N1K peptide (CAS: 178921-95-4, molecular weight: 1384.7 g/mol) is a synthetic decapeptide with the amino acid sequence H-Lys-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-Lys-OH (KRFYVVMWKK) [1]. The peptide is derived from the C-terminal cell-binding domain (CBD) of thrombospondin-1 (TSP-1), a multifunctional glycoprotein involved in cell adhesion, migration, and angiogenesis [2]. 4N1K acts as a CD47 (integrin-associated protein) agonist and has been widely utilized to investigate CD47-mediated signaling pathways, integrin activation, and anti-angiogenic mechanisms in vitro and in vivo [3]. The peptide exhibits anti-cancer activities across multiple cancer types and is commercially available with high purity (≥95–98.94%) for research applications .

Why 4N1K Peptide Cannot Be Readily Substituted with Generic TSP-1 Derived or CD47-Binding Peptides


4N1K peptide exhibits functional and biochemical properties that differ markedly from closely related TSP-1 derived analogs. Unlike the core 4N1 peptide (RFYVVMWK), 4N1K contains N- and C-terminal lysine residues that enhance aqueous solubility and influence binding interactions [1]. Relative to 7N3 (FIRVVMYEGKK), a homologous peptide from the same CBD, 4N1K and 7N3 show distinct receptor engagement profiles and are not functionally interchangeable in sickle red blood cell adhesion assays [2]. Compared to PKHB1, a serum-stable analog with D-lysine substitutions, 4N1K demonstrates significantly lower proteolytic stability, resulting in differential bioactivity and selectivity in leukemic cell death induction [3]. Furthermore, 4N1K exhibits non-specific binding to immunoglobulins and cell surface epitopes beyond CD47, confounding its utility as a selective CD47 probe and necessitating careful experimental design with appropriate controls [4]. These factors preclude simple substitution with generic analogs and require procurement of the specific 4N1K peptide for reproducible, reference-aligned results.

4N1K Peptide: Quantifiable Differential Evidence vs. Analogs for Scientific Procurement Decisions


4N1K Exhibits Reduced Proteolytic Stability and Leukemic Cell Death Potency vs. PKHB1

4N1K demonstrates lower proteolytic stability in serum and reduced potency in inducing leukemic cell death compared to the D-amino acid analog PKHB1. In a comparative study, PKHB1 induced significantly greater cell death across multiple leukemia cell lines (MEC-1, CEM, Jurkat, K562, HL-60, L5178Y-R) [1]. Quantitative cell death assessment (Annexin-V/PI co-positivity) confirmed that PKHB1 is a more effective inducer of cell death than 4N1K [2]. Furthermore, PKHB1 selectively induced cell death in leukemic cells while sparing normal human peripheral mononuclear cells and murine lymphoid cells, a selectivity profile not observed with 4N1K [1].

Leukemia CD47 agonist Serum stability Cell death

4N1K Inhibits FGF-2-Induced Tube Formation and Angiogenesis Independent of Proliferation

4N1K specifically inhibits the differentiation stage of angiogenesis without affecting endothelial cell proliferation. In murine brain capillary endothelial (IBE) cells, 4N1K treatment inhibited FGF-2-induced tube formation, a measure of angiogenic differentiation, while having no significant effect on cell proliferation [1]. This functional uncoupling of proliferation from tube formation distinguishes 4N1K from non-specific cytotoxic agents. Polyclonal antibodies against 4N1K blocked TSP-1-induced inhibition of tube formation, confirming the peptide's role in mediating the parent protein's anti-angiogenic effects [1]. Additionally, 4N1K inhibited FGF-2-induced neovascularization in the mouse cornea in vivo [1].

Angiogenesis Endothelial cells Tube formation Anti-angiogenic

4N1K Synergizes with Collagen to Aggregate Platelet-Rich Plasma via CD47/IAP

4N1K acts as a CD47 agonist peptide that synergizes with soluble collagen to aggregate platelet-rich plasma. In washed platelet assays, 4N1K (10 μM) and intact TSP-1 induced aggregation of unstirred platelets on immobilized collagen, accompanied by rapid tyrosine phosphorylation [1]. This effect was absolutely dependent on IAP/CD47, as demonstrated by the absence of aggregation in platelets from IAP−/− mice [1]. Prostaglandin E1 (PGE1) prevented 4N1K-dependent aggregation on immobilized collagen but did not inhibit 4N1K-stimulated α2β1-dependent platelet spreading, indicating that 4N1K engages distinct downstream pathways for aggregation versus spreading [1].

Platelet aggregation Thrombospondin CD47 Integrin

4N1K Peptide Expression in Bladder Cancer Tissues Predicts Metastasis (HR=3.90)

Immunohistochemical analysis of 206 bladder cancer tissues revealed that 4N1K-peptide expression was negatively associated with T stage, metastasis, and grade [1]. Multivariate analysis identified 4N1K-peptide expression as a significant independent predictor of metastasis, with a hazard ratio (HR) of 3.90 (p=0.002) [1]. The peptide's expression was also significantly associated with apoptosis, angiogenesis, and MMP-9 expression [1].

Bladder cancer Prognosis Metastasis Immunohistochemistry

4N1K Peptide: Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Investigating CD47/IAP-Mediated Platelet Activation and Integrin α2β1 Function

4N1K peptide is suitable for studies examining CD47/IAP-dependent platelet aggregation and α2β1 integrin signaling. Researchers can utilize 4N1K at 10 μM to synergize with soluble or immobilized collagen in platelet-rich plasma assays, with IAP−/− platelets serving as a critical negative control [1]. The differential sensitivity to PGE1 allows dissection of aggregation versus spreading pathways [1].

Studying Anti-Angiogenic Mechanisms Independent of Endothelial Proliferation

4N1K enables selective investigation of CD47-mediated inhibition of endothelial tube formation without confounding proliferative effects. Murine IBE cells or similar endothelial lines stimulated with FGF-2 can be treated with 4N1K to assess tube formation (differentiation) while parallel proliferation assays confirm selectivity [1]. In vivo corneal neovascularization models further validate anti-angiogenic activity [1].

Biomarker and Prognostic Studies in Bladder Cancer

Given the strong association between 4N1K-peptide expression and metastasis (HR=3.90), researchers may employ immunohistochemistry or ELISA-based detection of 4N1K-containing proteins in bladder cancer tissue microarrays or patient samples to correlate with clinical outcomes [1]. This application leverages the peptide's validated pathological significance.

Control Peptide for PKHB1 or Serum-Stable Analog Studies

Because 4N1K exhibits lower serum stability and reduced leukemic cell death potency compared to PKHB1, it serves as an essential control peptide in experiments designed to evaluate the effects of D-amino acid stabilization or enhanced CD47 engagement [1][2]. Researchers can directly compare 4N1K and PKHB1 in cell death assays to attribute functional differences to proteolytic stability or receptor binding kinetics.

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